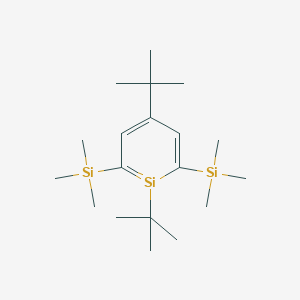
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline is a unique organosilicon compound characterized by the presence of two tert-butyl groups and two trimethylsilyl groups attached to a siline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline typically involves the reaction of a silane precursor with tert-butyl and trimethylsilyl reagents. One common method involves the use of tert-butyl lithium and trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in an inert solvent like THF.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of 1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline involves its ability to interact with various molecular targets through its silicon core and bulky substituents. The steric hindrance provided by the tert-butyl and trimethylsilyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications where controlled reactivity is desired.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenyl: Similar in terms of steric hindrance but differs in its core structure.
2,6-Di-tert-butyl-4-methylpyridine: Shares the tert-butyl groups but has a different functional group arrangement.
((2,5-Di-tert-butyl-1,4-phenylene)bis(oxy))bis(trimethylsilane): Contains both tert-butyl and trimethylsilyl groups but with a different core structure.
Uniqueness
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline is unique due to its specific arrangement of tert-butyl and trimethylsilyl groups around a siline core. This unique structure imparts distinct steric and electronic properties, making it valuable for specialized applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
114564-38-4 |
|---|---|
Molekularformel |
C19H38Si3 |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
(1,4-ditert-butyl-6-trimethylsilylsilin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C19H38Si3/c1-18(2,3)15-13-16(21(7,8)9)20(19(4,5)6)17(14-15)22(10,11)12/h13-14H,1-12H3 |
InChI-Schlüssel |
YCTLAKMTDIQKDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=[Si](C(=C1)[Si](C)(C)C)C(C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
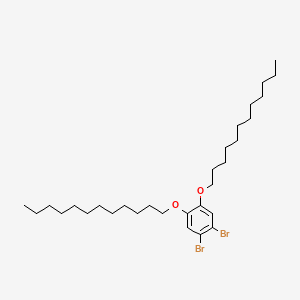
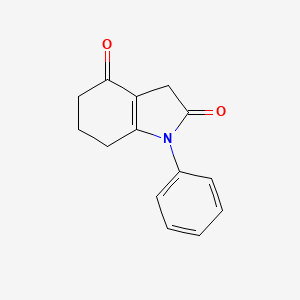
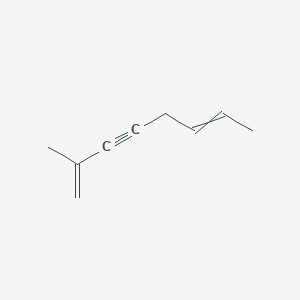

![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

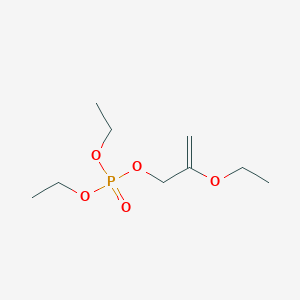
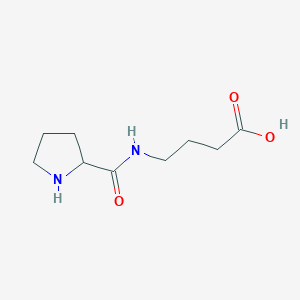
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
